molecular formula C22H37NO3 B162642 Leukotriene B4 dimethyl amide CAS No. 83024-92-4

Leukotriene B4 dimethyl amide

Cat. No. B162642
CAS RN: 83024-92-4
M. Wt: 363.5 g/mol
InChI Key: BBJRTSLPWQUASB-UKODYPNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leukotriene B4 dimethyl amide is a lipid mediator and a Leukotriene B4 antagonist . It is a moderate inhibitor of LTB4-induced degranulation of human neutrophils and lysozyme release from rat polymorphonuclear leukocytes . It is an antagonist of the LTB4 receptor on guinea pig lung membranes .


Synthesis Analysis

While specific synthesis details for Leukotriene B4 dimethyl amide were not found, an efficient total synthesis of leukotriene B4 has been reported . This synthesis is convergent and stereoselective, yielding the product in 5% yield over 10 steps in the longest linear sequence from commercial starting materials .


Molecular Structure Analysis

The molecular formula of Leukotriene B4 dimethyl amide is C22H37NO3 . The formal name is N,N-dimethyl-5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenamide . The structure includes a chain of carbon atoms with multiple double bonds, two hydroxyl groups, and a dimethylamide group .


Physical And Chemical Properties Analysis

Leukotriene B4 dimethyl amide has a molecular weight of 363.5 . It has a density of 1.0±0.1 g/cm³, a boiling point of 536.3±50.0 °C at 760 mmHg, and a flash point of 278.2±30.1 °C . It is soluble in DMF, DMSO, ethanol, and PBS pH 7.2 .

Scientific Research Applications

  • Conjugation with Proteins for Assay Development Leukotriene B4 has been modified to create derivatives like its N-(3-amino-propyl)amide derivative, which has been coupled with proteins like Bovine Serum Albumin and Hemocyanin for developing assays like radioimmunoassays (Young, Zamboni, & Rokach, 1983).

  • Inhibition of Neutrophil Degranulation Synthesized leukotriene B4 dimethylamide has shown potential in inhibiting neutrophil degranulation induced by leukotriene B4. This inhibition was observed at concentrations where leukotriene B4 dimethylamide had minimal agonist activity (Showell, Otterness, Marfat, & Corey, 1982).

  • Development of Selective Tight-Binding Inhibitors Research focusing on leukotriene A4 hydrolase, which is crucial in the synthesis of leukotriene B4, led to the development of specific inhibitors. These inhibitors could serve as potential anti-inflammatory agents and act as mechanistic probes (Yuan et al., 1993).

  • Affinity Labeling and Receptor Binding Studies Leukotriene B4 analogs, like the radiolabeled N-(3-aminopropyl)-leukotriene B4 amide, have been used to study the binding of leukotriene B4 to its receptors in human blood polymorphonuclear leukocytes, offering insights into receptor affinity and regulation (Goldman et al., 1991).

  • Quantitative Structure-Activity Relationship in Inhibitor Development The creation of a quantitative structure–activity relationship model for a series of N-alkyl glycine amides, aiming to inhibit leukotriene A4 hydrolase, has been instrumental in identifying new inhibitory drug candidates. This approach aids in understanding enzyme-ligand interactions and the binding energy dynamics (Paz et al., 2015).

  • Exploration of Leukotriene's Role in Inflammatory Processes Studies on leukotrienes, including leukotriene B4, have revealed their significant role in various inflammatory conditions, such as in dermatitis models, inflammatory bowel disease, and chronic colitis. These studies shed light on leukotriene B4's involvement in chemotaxis, plasma leakage, and leukocyte adhesion (Tsuji et al., 1998; Sharon & Stenson, 1984; Wallace et al., 1989).

  • Insights into Enzymes and Receptors in Leukotriene Cascade Research on the biochemistry, molecular biology, and cell biology of key enzymes and receptors involved in the leukotriene cascade provides a comprehensive understanding of these mediators in inflammatory and allergic conditions, especially in asthma (Haeggström & Wetterholm, 2002).

  • Role in Immediate Hypersensitivity Reactions and Inflammation Leukotrienes, including B4, are recognized as critical mediators in hypersensitivity reactions and inflammation, influencing various cellular functions like chemotaxis and adhesion of leukocytes, and are implicated in diseases like asthma (Samuelsson, 1983).

Safety And Hazards

Leukotriene B4 dimethyl amide is not for human or veterinary use . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

Leukotrienes, including Leukotriene B4, have been the subject of many pharmacological studies . They are involved in inflammation and have been shown to promote insulin resistance in obese mice . Therefore, Leukotriene B4 dimethyl amide, as an antagonist of the LTB4 receptor, may have potential therapeutic applications in the treatment of metabolic disorders and other conditions involving inflammation .

properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJRTSLPWQUASB-UKODYPNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135236
Record name (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene B4 dimethylamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Leukotriene B4 dimethyl amide

CAS RN

83024-92-4
Record name (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83024-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leukotriene B4 dimethylamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, J Mitchell, M Sharma, A Gabriel… - Inflammation …, 2004 - Springer
Objective and design:The aim of this study was to investigate whether leukotrienes synthesized by 5-lipoxygenase (5-LO) and acting via leukotriene (LT) receptors contribute to 5-…
Number of citations: 12 link.springer.com

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